Cas no 344779-35-7 (5-methyl-1,3-dihydro-2,1-benzoxazol-3-one)

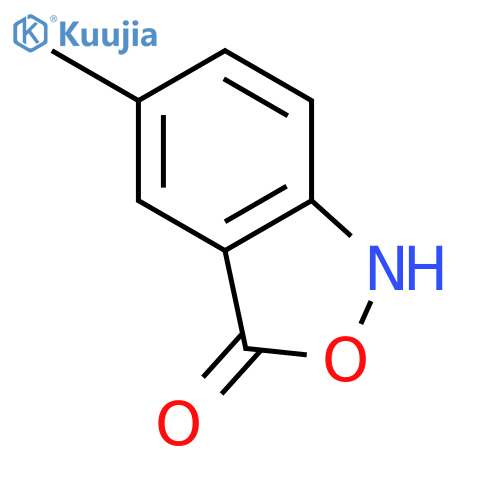

344779-35-7 structure

商品名:5-methyl-1,3-dihydro-2,1-benzoxazol-3-one

CAS番号:344779-35-7

MF:C8H7NO2

メガワット:149.146682024002

CID:3945234

5-methyl-1,3-dihydro-2,1-benzoxazol-3-one 化学的及び物理的性質

名前と識別子

-

- 2,1-Benzisoxazol-3(1H)-one, 5-methyl-

- 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one

-

5-methyl-1,3-dihydro-2,1-benzoxazol-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-40026408-1.0g |

5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |

344779-35-7 | 95% | 1.0g |

$1216.0 | 2023-01-11 | |

| Enamine | BBV-40026408-10.0g |

5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |

344779-35-7 | 95% | 10.0g |

$4013.0 | 2023-01-11 | |

| Enamine | BBV-40026408-10g |

5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |

344779-35-7 | 95% | 10g |

$4013.0 | 2023-10-28 | |

| Enamine | BBV-40026408-2.5g |

5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |

344779-35-7 | 95% | 2.5g |

$2520.0 | 2023-10-28 | |

| Enamine | BBV-40026408-5.0g |

5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |

344779-35-7 | 95% | 5.0g |

$3190.0 | 2023-01-11 | |

| Enamine | BBV-40026408-5g |

5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |

344779-35-7 | 95% | 5g |

$3190.0 | 2023-10-28 | |

| Enamine | BBV-40026408-1g |

5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |

344779-35-7 | 95% | 1g |

$1216.0 | 2023-10-28 |

5-methyl-1,3-dihydro-2,1-benzoxazol-3-one 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

344779-35-7 (5-methyl-1,3-dihydro-2,1-benzoxazol-3-one) 関連製品

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬